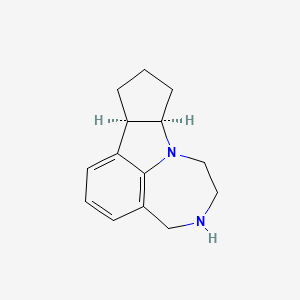
Thymohydrochinon
Übersicht
Beschreibung
Thymohydroquinone is a naturally occurring compound found in the seeds of Nigella sativa, commonly known as black cumin. It is a derivative of thymoquinone, another bioactive compound present in the same seeds. Thymohydroquinone is known for its antioxidant properties and potential therapeutic applications, particularly in the fields of medicine and biochemistry .
Wissenschaftliche Forschungsanwendungen
Thymohydrochinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Modellverbindung in Studien zu Redoxreaktionen und antioxidativen Mechanismen.
Medizin: Aufgrund seiner antioxidativen und entzündungshemmenden Eigenschaften wird seine therapeutische Wirksamkeit bei der Behandlung von Erkrankungen wie Krebs, Diabetes und neurodegenerativen Erkrankungen untersucht
5. Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch seine antioxidative Aktivität. Es fängt freie Radikale und reaktive Sauerstoffspezies (ROS) ab und schützt so die Zellen vor oxidativem Schaden. Die Verbindung moduliert auch verschiedene zelluläre Signalwege, einschließlich der Aktivierung von antioxidativen Responseelementen und der Hemmung von pro-inflammatorischen Zytokinen . Diese Wirkungen tragen zu seinen potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten bei.
Wirkmechanismus
Target of Action
Thymohydroquinone (THQ) is a natural compound found in the volatile oil fraction of black seeds (Nigella sativa L.) . It has been shown to have potential as a supplement co-drug against methotrexate-induced intestinal and nephrotoxicity in cancer chemotherapy . THQ’s primary targets include inflammatory cytokines and processes, including pathways associated with 5-LO, COX, and PGD2 . It also targets Toll-like receptors (TLRs) and some inflammatory mediators, leading to reduced inflammation and neurotoxicity .
Mode of Action
THQ interacts with its targets to exert widespread protective effects, including anti-oxidative, anti-inflammatory, immunomodulatory, anti-cancer, and anti-microbial . It is able to induce apoptosis, regulate pro- and anti-apoptotic genes, and inhibit cancer metastasis through JNK and p38 activation . Its anti-inflammatory effects are attributed to its inhibition of inflammatory cytokines and processes .
Biochemical Pathways
THQ affects several biochemical pathways. It can modulate reactive oxygen species levels in tumor cells, arrest the cell cycle in the G2/M phase, and affect molecular targets including p53, STAT3, and trigger the mitochondrial apoptosis pathway . THQ, by adjusting AMPK, can regulate cellular metabolism and energy hemostasis .
Pharmacokinetics
The pharmacological importance and therapeutic feasibility of THQ are underutilized due to intrinsic pharmacokinetics, including short half-life, inadequate biological stability, poor aqueous solubility, and low bioavailability . Animal models were used to investigate its pharmacokinetics following intravenous (5 mg/kg) and oral administration (20 mg/kg). Blood sample concentration of thymoquinone was measured using high-performance liquid chromatography, which was much higher following intravenous administration than oral administration .
Result of Action
The molecular and cellular effects of THQ’s action are significant. It has been shown to block acetylcholinesterase (AChE) activity, which increases acetylcholine (ACh). As a result, fresh memories are programmed to preserve the effects . THQ also exhibits good superoxide scavenging ability .
Action Environment
The action, efficacy, and stability of THQ can be influenced by various environmental factors. For instance, its amount can vary radically in the seeds of Nigella sativa depending on many factors including the agricultural treatment, geographical location, and genetic diversity . Furthermore, oxidative stress is one of the major factors that aggravate damage by certain drugs and environmental pollutants .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Thymohydrochinon kann durch die Reduktion von Thymochinon synthetisiert werden. Dieser Reduktionsprozess beinhaltet typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) unter kontrollierten Bedingungen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion und Isolierung der Verbindung aus Nigella sativa-Samen. Die Samen werden einer Extraktion mit überkritischem Kohlendioxid unterzogen, was eine effiziente Methode zur Isolierung bioaktiver Bestandteile darstellt. Dieser Prozess wird durch Reinigungsschritte gefolgt, um this compound in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Thymohydrochinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Wie bereits erwähnt, kann Thymochinon mit Reduktionsmitteln zu this compound reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Verschiedene Elektrophile unter sauren oder basischen Bedingungen
Hauptprodukte, die gebildet werden:
Oxidation: Thymochinon
Reduktion: this compound
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil
Vergleich Mit ähnlichen Verbindungen
Thymohydrochinon wird oft mit anderen ähnlichen Verbindungen wie Thymochinon, Thymol und Dihydrothymochinon verglichen. Während all diese Verbindungen einen gemeinsamen Ursprung aus Nigella sativa-Samen haben, ist this compound aufgrund seiner spezifischen Redoxeigenschaften und seiner höheren Radikalfangkapazität einzigartig . Dies macht es besonders wertvoll in Studien zu oxidativem Stress und antioxidativen Mechanismen.
Ähnliche Verbindungen:
- Thymochinon
- Thymol
- Dihydrothymochinon
Zusammenfassend lässt sich sagen, dass this compound eine Verbindung von erheblichem Interesse ist, da es vielfältige chemische Eigenschaften und potenzielle Anwendungen in verschiedenen Bereichen aufweist. Sein einzigartiges Redoxverhalten und seine antioxidative Aktivität machen es zu einem wertvollen Gegenstand für die wissenschaftliche Forschung und industrielle Anwendungen.
Eigenschaften
IUPAC Name |
2-methyl-5-propan-2-ylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIOHYHRGZNZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176706 | |
| Record name | Thymohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-60-9 | |
| Record name | Thymohydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymohydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thymohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-5-methylbenzene-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROTHYMOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2ICM1R8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities reported for thymohydroquinone?
A1: Thymohydroquinone (THQ) displays a range of biological activities, most notably its antioxidant, anti-inflammatory, and antitumor properties. It acts as a potent scavenger of free radicals, including superoxide radicals [], and demonstrates inhibitory effects against cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation []. Additionally, THQ exhibits significant cytotoxic activity against various cancer cell lines, including squamous cell carcinoma and fibrosarcoma, both in vitro and in vivo [, , ].
Q2: How does thymohydroquinone exert its antioxidant effects?
A2: Thymohydroquinone exhibits potent antioxidant activity, surpassing that of its parent compound, thymoquinone []. This activity is attributed to its ability to donate electrons and scavenge free radicals, particularly superoxide radicals, effectively neutralizing them and mitigating oxidative stress [].
Q3: Is thymohydroquinone effective against microbial infections?
A3: Yes, thymohydroquinone demonstrates broad-spectrum antimicrobial activity against various bacterial and fungal species. It exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus [], and shows efficacy against several oral pathogens involved in dental caries and periodontal diseases, including Streptococcus mutans and Streptococcus sobrinus []. Furthermore, THQ displays antifungal activity against dairy spoilage yeasts, including Candida albicans and Aspergillus fumigatus [].
Q4: How does the structure of thymohydroquinone contribute to its antifungal activity?
A4: The antifungal activity of thymohydroquinone is attributed to its ability to inhibit the growth of various yeast and mold species, including those relevant to dairy spoilage []. While the exact mechanism of action requires further investigation, it is likely related to its ability to interact with fungal cell membranes and disrupt vital cellular processes.
Q5: Does the pH level influence the antimicrobial activity of thymohydroquinone?
A5: Interestingly, the antifungal effects of thymohydroquinone, unlike those of some common food preservatives, remain relatively stable across different pH levels. This characteristic makes it a potentially valuable natural preservative for milk products, as its efficacy persists at both pH 4.0 and 5.5 [].
Q6: Does thymohydroquinone show any potential for treating neurological disorders?
A6: Research suggests that thymohydroquinone may hold potential for addressing neurological conditions. A study utilizing a mouse model demonstrated that thymohydroquinone significantly improved motor skill learning []. This improvement is potentially linked to its ability to act as an agonist for the AMPA receptor, a key player in synaptic plasticity and learning.
Q7: Can thymohydroquinone cross the blood-brain barrier?
A7: In silico studies, particularly ADMET analysis, indicate that thymohydroquinone possesses a high probability of crossing the blood-brain barrier (BBB) [, ]. This ability stems from its favorable physicochemical properties, suggesting its potential for targeting the central nervous system and addressing neurological disorders.
Q8: Are there any known synergistic effects of thymohydroquinone with other antimicrobial agents?
A8: Studies show that thymohydroquinone exhibits synergistic antibacterial effects when combined with certain antibiotics, particularly against Staphylococcus aureus []. This synergistic interaction highlights its potential for enhancing the efficacy of existing antibiotics, potentially mitigating the challenge of antibiotic resistance.
Q9: What is the role of cytochrome P450 enzymes in the biosynthesis of thymohydroquinone?
A9: Cytochrome P450 monooxygenases (P450s) play a crucial role in the biosynthesis of thymohydroquinone in plants of the Lamiaceae family []. Specifically, P450s from the CYP76S and CYP736A subfamilies are responsible for hydroxylating thymol and carvacrol, leading to the formation of thymohydroquinone [].
Q10: What are the potential applications of thymohydroquinone in drug development?
A10: The diverse biological activities of thymohydroquinone make it a promising candidate for drug development in various areas. Its antioxidant and anti-inflammatory properties suggest potential applications in treating inflammatory disorders and conditions associated with oxidative stress. Moreover, its antitumor activity, particularly against breast cancer cells [], warrants further investigation for developing novel anticancer therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



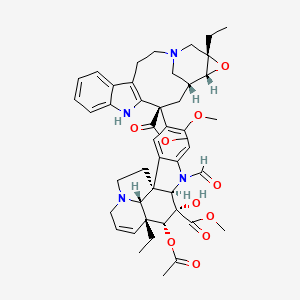
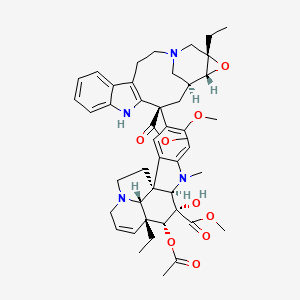
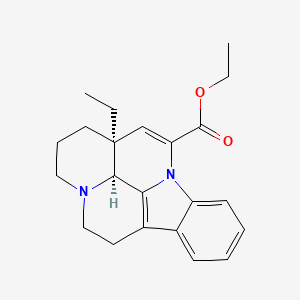
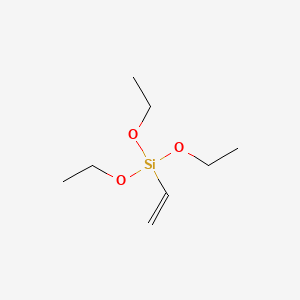

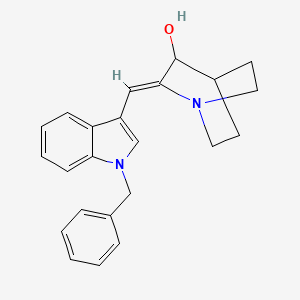


![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)
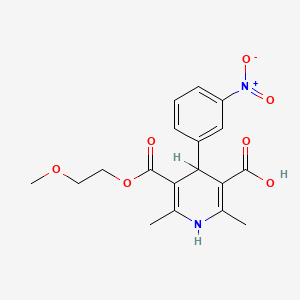
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
